N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide
Description
N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide is a research compound with the molecular formula C19H22N2O3S and a molecular weight of 358.5 g/mol. This compound is primarily used in scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-25(23,24)17-12-10-16(11-13-17)19(22)21-14-6-2-3-7-15-8-4-5-9-18(15)21/h4-5,8-13,20H,2-3,6-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSXHQCDMZUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide involves several steps. One common method starts with the reaction of a suitable benzazocine derivative with N-methylbenzenesulfonamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide: Unique due to its specific benzazocine and sulfonamide moieties.
This compound analogs: Compounds with similar structures but different substituents on the benzazocine or sulfonamide groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
